

An In-depth Technical Guide to Isoprocarb-d3: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isoprocarb-d3*

Cat. No.: *B12411325*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Isoprocarb-d3**, a deuterated analog of the carbamate insecticide Isoprocarb. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed technical information on this compound.

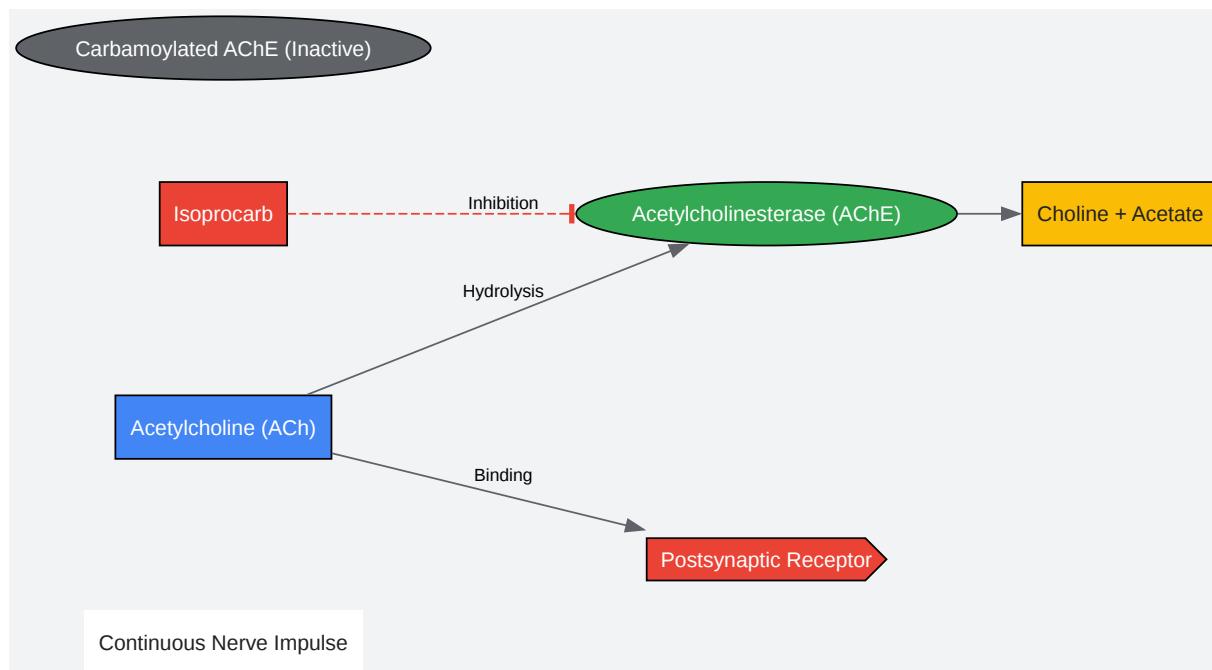
Introduction

Isoprocarb-d3 is the deuterium-labeled form of Isoprocarb, a non-systematic carbamate insecticide.^[1] Isoprocarb acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is crucial for the proper functioning of the nervous system in insects.^[1] Due to its isotopic labeling, **Isoprocarb-d3** serves as an invaluable internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of Isoprocarb residues in various matrices, such as food and environmental samples.^{[2][3]} The use of a stable isotope-labeled internal standard like **Isoprocarb-d3** is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of analytical results.^[3]

Chemical Structure and Properties

The chemical structures of Isoprocarb and **Isoprocarb-d3** are depicted below. The deuterium atoms in **Isoprocarb-d3** are located on the N-methyl group.

Figure 1: Chemical Structures of Isoprocarb and **Isoprocarb-d3**.


A summary of the key chemical and physical properties of both Isoprocarb and **Isoprocarb-d3** is presented in the following table for easy comparison. It is important to note that while extensive data is available for Isoprocarb, the specific physicochemical properties of **Isoprocarb-d3** have not been as thoroughly investigated. The properties of the deuterated compound are expected to be very similar to the parent compound, with minor differences in properties such as molecular weight and potentially slight variations in retention time during chromatographic separation.

Property	Isoprocarb	Isoprocarb-d3
IUPAC Name	2-isopropylphenyl N-methylcarbamate	2-isopropylphenyl N-(trideuteriomethyl)carbamate
CAS Number	2631-40-5	2662756-69-4
Molecular Formula	C ₁₁ H ₁₅ NO ₂	C ₁₁ H ₁₂ D ₃ NO ₂
Molecular Weight	193.24 g/mol	196.28 g/mol
Appearance	White crystalline solid	Not specified (expected to be a solid)
Melting Point	88-93 °C[4]	Not available
Boiling Point	128-129 °C at 20 mmHg	Not available
Solubility	0.4 mg/mL in water at 25 °C[4]	Not available
LogP	2.3[4]	Not available

Signaling Pathway: Acetylcholinesterase Inhibition

Isoprocarb, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid in the synaptic cleft. This process is essential for terminating the nerve impulse.

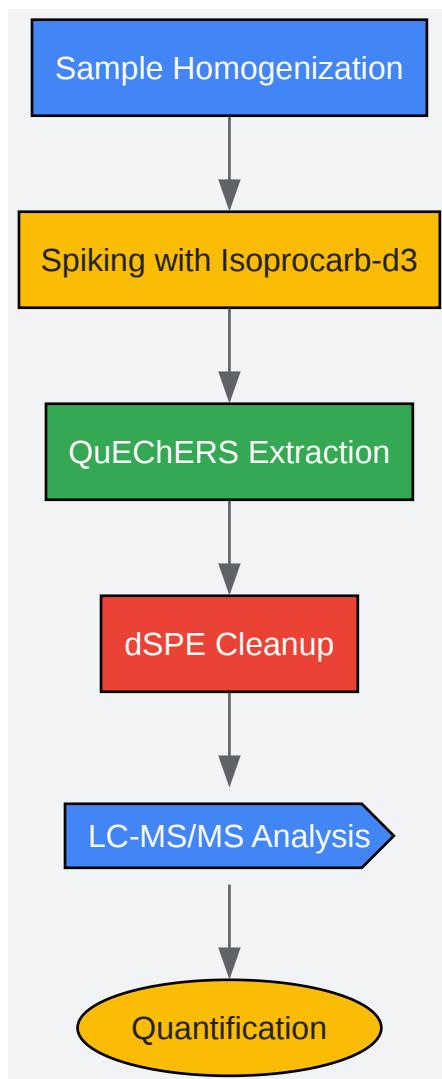
The inhibition of AChE by Isoprocarb leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which results in paralysis and ultimately death of the insect. The mechanism of inhibition involves the carbamoylation of the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive. This inhibition is reversible, as the carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.

[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase Inhibition by Isoprocarb.

Experimental Protocols

Quantification of Isoprocarb in Environmental Samples using LC-MS/MS with Isoprocarb-d3 as an Internal Standard


This protocol provides a general workflow for the analysis of Isoprocarb residues in a sample matrix (e.g., fruit, vegetable, or water) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Isoprocarb-d3** as an internal standard. The QuEChERS (Quick, Easy,

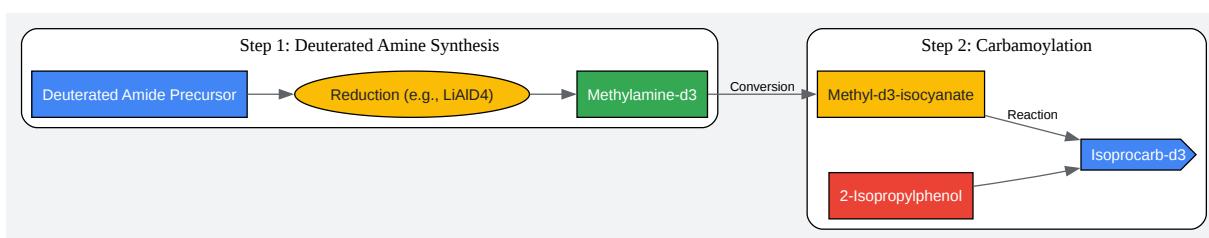
Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.[5]

Methodology:

- Sample Preparation (QuEChERS Extraction):
 1. Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).
 2. Place the homogenized sample into a 50 mL centrifuge tube.
 3. Spike the sample with a known concentration of the **Isoprocarb-d3** internal standard solution.
 4. Add 10 mL of acetonitrile.
 5. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 6. Shake vigorously for 1 minute and centrifuge.
 7. Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (dSPE) cleanup.
 8. Add the dSPE cleanup sorbent (e.g., PSA, C18, and magnesium sulfate) to the aliquot, vortex, and centrifuge.
 9. The final supernatant is filtered and transferred to an autosampler vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate, is common.

- Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for carbamates.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Isoprocarb and **Isoprocarb-d3** are monitored.
 - Isoprocarb: The precursor ion will be the protonated molecule $[M+H]^+$. Product ions are generated by collision-induced dissociation.
 - **Isoprocarb-d3**: The precursor ion will be the protonated deuterated molecule $[M+D]^+$ or $[M+H]^+$, which will be 3 Da higher than that of Isoprocarb. The product ions will also show a corresponding mass shift.
- Quantification:
 - A calibration curve is generated by plotting the ratio of the peak area of the Isoprocarb analyte to the peak area of the **Isoprocarb-d3** internal standard against the concentration of the analyte.
 - The concentration of Isoprocarb in the unknown sample is then determined from this calibration curve.

[Click to download full resolution via product page](#)


Workflow for Isoprocarb Quantification using **Isoprocarb-d3**.

Plausible Synthesis of Isoprocarb-d3

While specific synthesis protocols for **Isoprocarb-d3** are not readily available in the public domain, a plausible synthetic route can be inferred from general methods for the synthesis of N-methylcarbamates and deuterated amines.^{[6][7]} The synthesis would likely involve the reaction of 2-isopropylphenol with a deuterated methyl isocyanate or a related carbamoylating agent.

A potential two-step synthesis approach:

- **Synthesis of Deuterated Methylamine:** A common method for the synthesis of deuterated amines is the reduction of nitriles or amides using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). For example, the reduction of nitromethane-d3 or formamide-d3 could yield methylamine-d3.
- **Carbamoylation of 2-Isopropylphenol:** The resulting deuterated methylamine can be converted to deuterated methyl isocyanate. Subsequently, 2-isopropylphenol would be reacted with the deuterated methyl isocyanate in the presence of a suitable catalyst (e.g., a tertiary amine) in an inert solvent to yield **Isoprocarb-d3**.

[Click to download full resolution via product page](#)

Plausible Synthetic Pathway for **Isoprocarb-d3**.

Conclusion

Isoprocarb-d3 is a critical analytical tool for the accurate and reliable quantification of its parent compound, Isoprocarb, in various complex matrices. Its use as an internal standard in isotope dilution mass spectrometry techniques is essential for mitigating matrix effects and ensuring data quality in residue analysis. While detailed information on its physicochemical properties and synthesis is limited, its application in analytical chemistry is well-established. This guide provides a foundational understanding of **Isoprocarb-d3** for researchers and scientists working in fields that require precise and accurate pesticide analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. kemolab.hr [kemolab.hr]
- 6. CN85109417A - The preparation method of N-methylcarbamate - Google Patents [patents.google.com]
- 7. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isoprocarb-d3: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411325#isoprocarb-d3-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com